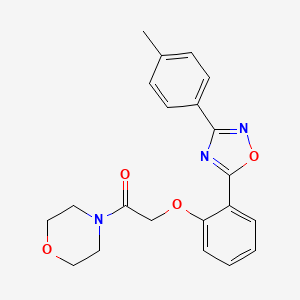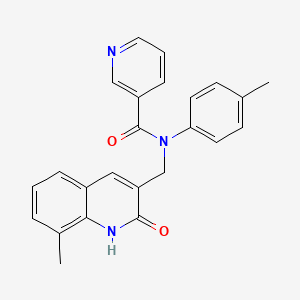![molecular formula C21H21N5O B7695023 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology. This compound has been synthesized using a variety of methods and has been shown to have promising effects on various biochemical and physiological processes. In
科学研究应用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide: belongs to the class of pyrazolo[3,4-b]quinolines , which exhibit intriguing structural features and potential biological activities . These compounds can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer.
Structure: The compound’s structure consists of a pyrazole ring fused with a quinoline ring, resulting in a bicyclic heterocycle (Figure 1). Its close resemblance to purine bases like adenine and guanine has attracted significant interest in medicinal chemistry.
!Compound Structure
Synthesis
Various synthetic methods have been employed to access these compounds. Notably, starting from either a preformed pyrazole or pyridine, researchers have achieved successful syntheses. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, while Bulow later prepared N-phenyl-3-methyl substituted derivatives .
Biomedical Applications
Let’s explore the diverse applications of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide:
Anticancer Properties: Studies have investigated its potential as an anticancer agent due to its structural similarity to purine bases. Researchers have explored its effects on cell proliferation, apoptosis, and tumor growth inhibition.
Kinase Inhibition: The compound’s kinase inhibitory activity has drawn attention. It may modulate critical signaling pathways involved in cell growth, differentiation, and survival.
Anti-inflammatory Effects: Given its heterocyclic nature, it could exhibit anti-inflammatory properties. Researchers have explored its impact on inflammatory mediators and cytokines.
Antimicrobial Activity: The compound’s unique structure suggests potential antimicrobial effects. Investigations have focused on its activity against bacteria, fungi, and viruses.
Neuroprotective Potential: Considering its resemblance to purines, it might influence neuronal function. Neuroprotective studies have explored its effects on neurodegenerative diseases.
Metabolic Disorders: Researchers have investigated its role in metabolic disorders such as diabetes and obesity. Its impact on glucose homeostasis and lipid metabolism is of interest.
Cardiovascular Applications: The compound’s cardiovascular effects, including vasodilation and antiplatelet activity, warrant further exploration.
Drug Design and Optimization: Finally, its structural motifs could inspire novel drug design strategies. Researchers continue to explore modifications for enhanced pharmacological properties.
属性
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(10-16-9-14(3)6-7-18(16)23-20)19(25-26)24-21(27)15-5-4-8-22-11-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGMEWQZWLLIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CN=CC=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


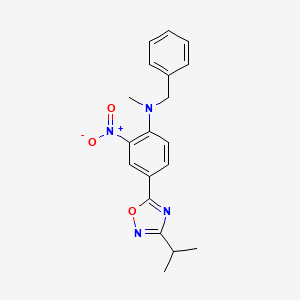
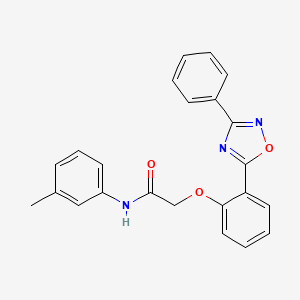
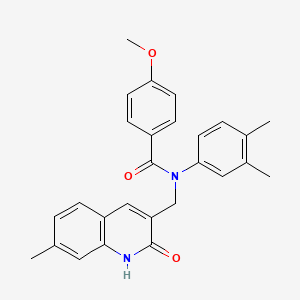
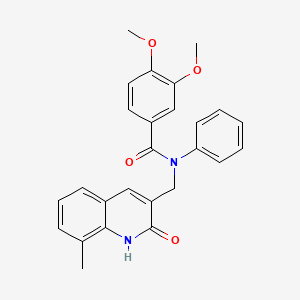
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

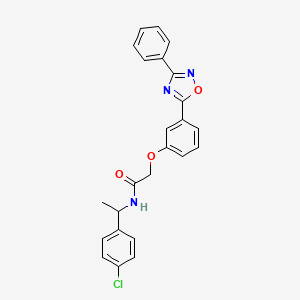
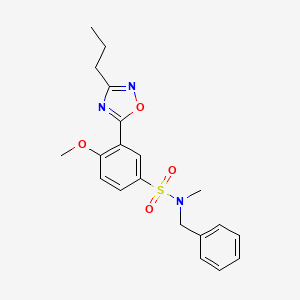
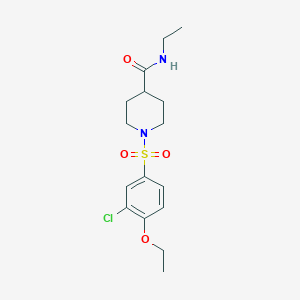
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
